BenchChemオンラインストアへようこそ!

6-Ketoprostaglandin F1α-d9

Prostacyclin Biomarker quantification Mass spectrometry

6-Ketoprostaglandin F1α-d9 is the essential deuterium-labeled (d9) internal standard for accurate LC-MS/MS quantification of the prostacyclin biomarker 6-keto PGF1α. Unlabeled standards introduce signal interference and cannot correct for matrix effects, ion suppression, or sample preparation variability. This SIL-IS co-elutes with the target analyte, compensating for analytical fluctuations to deliver definitive, publication-ready pharmacokinetic and pharmacodynamic data. For validated biomarker assays and metabolomics discovery workflows, only a deuterated analog ensures the precision regulatory submissions demand.

Molecular Formula C₂₀H₂₅D₉O₆
Molecular Weight 379.54
Cat. No. B1152309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ketoprostaglandin F1α-d9
Synonyms6-Oxo-PGF1α;  6-Oxoprostaglandin F1α-d9;  6-keto-Prostaglandin F1α-d9;  6-Keto-PGF1α-d9;  (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxo-prost-13-en-1-oic Acid-d9; 
Molecular FormulaC₂₀H₂₅D₉O₆
Molecular Weight379.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ketoprostaglandin F1α-d9: Deuterated Internal Standard for Prostacyclin Metabolite Quantification


6-Ketoprostaglandin F1α-d9 (6-keto PGF1α-d9) is a deuterium-labeled analog of the endogenous prostacyclin (PGI₂) metabolite 6-keto prostaglandin F1α [1]. This stable isotope-labeled internal standard is designed for the accurate quantification of 6-keto PGF1α and its urinary metabolite 2,3-dinor-6-keto PGF1α via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . 6-Keto PGF1α itself is the stable, non-enzymatic hydrolysis product of prostacyclin and serves as a critical biomarker for in vivo PGI₂ biosynthesis [1].

Why Unlabeled 6-Ketoprostaglandin F1α Cannot Be Substituted for Its d9 Analog


Unlabeled 6-keto PGF1α cannot be directly substituted for its deuterated d9 analog in quantitative LC-MS/MS workflows due to fundamental analytical requirements [1]. LC-MS analysis is susceptible to matrix effects and ion suppression, which can lead to significant inaccuracies in quantification [2]. A stable isotope-labeled internal standard (SIL-IS), such as 6-ketoprostaglandin F1α-d9, co-elutes with the target analyte and compensates for these variations in sample preparation, ionization efficiency, and instrument response, thereby ensuring precise and accurate measurements [1]. Using an unlabeled standard would introduce the same analyte as the target, leading to signal interference and a lack of correction for analytical variability, rendering the quantification unreliable.

Quantitative Performance and Differentiation Evidence for 6-Ketoprostaglandin F1α-d9


Increased Deuterium Incorporation (d9) Provides Superior MS Resolution and Mitigates Isotopic Cross-Talk

6-Ketoprostaglandin F1α-d9 contains nine deuterium atoms, in contrast to the d4 analog which incorporates only four deuterium atoms [1]. A higher mass shift (+9 Da) provides a greater separation from the unlabeled analyte's M0 isotopomer, significantly reducing the risk of isotopic cross-talk and potential interference from the naturally occurring M+2 and M+4 isotopologues of the analyte [2]. This is critical for low-abundance analytes like 6-keto PGF1α in complex matrices.

Prostacyclin Biomarker quantification Mass spectrometry Stable isotope dilution

High Certified Isotopic Purity Ensures Accurate Quantification and Minimizes Interference

The product is supplied with a certified purity of ≥99% deuterated forms (d1-d9) . This high isotopic purity is essential for ensuring that the internal standard signal is predominantly from the d9 species, minimizing contributions from lower deuterated forms (e.g., d7, d8) which could overlap with the analyte's isotopic envelope and cause systematic error in quantification [1].

Prostacyclin Biomarker quantification Mass spectrometry Stable isotope dilution

Validated Application in a Biomarker Identification Study for Parasitic Infection

6-Ketoprostaglandin F1α-d9 was specifically identified and validated as an internal standard in a 2023 metabolomics study profiling the excretory-secretory products of Trichinella spiralis [1]. Among six potential metabolite-based biomarkers identified, 2,3-dinor-6-keto prostaglandin F1α-d9 was highlighted as a key molecule related to host inflammatory processes [1]. This demonstrates the compound's critical role in advanced biomarker discovery and validation pipelines.

Trichinellosis Metabolomics Excretory-secretory products Biomarker discovery

Mitigation of Matrix Effects Through Deuterium Count

Research has demonstrated that the accuracy of deuterated internal standards can vary based on the number of incorporated deuterium atoms, with a higher deuterium count sometimes proving more effective at compensating for complex matrix effects [1]. In the analysis of lipid mediator metabolites from human urine, internal standards were shown to exhibit strong matrix effects with up to 50% signal loss prior to optimization [1]. A d9-labeled standard, with its greater mass difference from the unlabeled analyte, may offer improved co-elution and ionization characteristics compared to a d4-labeled standard, thereby providing more robust correction for ion suppression/enhancement [2].

Prostaglandin quantification Matrix effects Ion suppression LC-MS/MS

Recommended Research Applications for 6-Ketoprostaglandin F1α-d9 Based on Differentiating Evidence


Quantitative LC-MS/MS Assay Validation for 6-keto PGF1α in Plasma and Urine

The primary application for 6-Ketoprostaglandin F1α-d9 is as an internal standard in validated LC-MS/MS assays for the quantification of 6-keto PGF1α in biological matrices. Its use corrects for variability in sample preparation and instrument response, enabling accurate and precise measurement of this prostacyclin biomarker [1].

Biomarker Discovery in Metabolomics and Lipidomics

The compound's validated use in a metabolomics study profiling Trichinella spiralis demonstrates its utility in biomarker discovery workflows [1]. It can be used to quantify low-abundance prostacyclin metabolites in complex biological samples, aiding in the identification of novel disease biomarkers.

Pharmacodynamic Studies of Drugs Targeting the Prostacyclin Pathway

Researchers investigating the effects of pharmaceuticals on prostacyclin (PGI₂) biosynthesis can use 6-Ketoprostaglandin F1α-d9 to accurately monitor changes in 6-keto PGF1α levels in response to drug treatment, providing a pharmacodynamic biomarker for target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ketoprostaglandin F1α-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.